molecular formula C7H16OSi B14424540 Silane, (cyclopropylmethoxy)trimethyl- CAS No. 85696-54-4

Silane, (cyclopropylmethoxy)trimethyl-

Cat. No.: B14424540
CAS No.: 85696-54-4
M. Wt: 144.29 g/mol
InChI Key: UHNNKGHEOUDWJJ-UHFFFAOYSA-N
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Description

Silane, (cyclopropylmethoxy)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a cyclopropylmethoxy group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (cyclopropylmethoxy)trimethyl- typically involves the reaction of cyclopropylmethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the substitution of the hydroxyl group in cyclopropylmethanol with the trimethylsilyl group, resulting in the formation of the desired silane compound.

Industrial Production Methods

Industrial production of Silane, (cyclopropylmethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclopropylmethoxy)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes are often used as reducing agents.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Silane, (cyclopropylmethoxy)trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (cyclopropylmethoxy)trimethyl- involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong bonds with various organic and inorganic substrates, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the cyclopropylmethoxy group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Cyclopropylmethyldimethylsilane: Similar but with different substituents on the silicon atom.

Uniqueness

Silane, (cyclopropylmethoxy)trimethyl- is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.

Properties

CAS No.

85696-54-4

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

cyclopropylmethoxy(trimethyl)silane

InChI

InChI=1S/C7H16OSi/c1-9(2,3)8-6-7-4-5-7/h7H,4-6H2,1-3H3

InChI Key

UHNNKGHEOUDWJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1CC1

Origin of Product

United States

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